molecular formula C20H24N2O4S2 B4333832 1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine

1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B4333832
M. Wt: 420.5 g/mol
InChI Key: FDLIEUGCWULSND-UHFFFAOYSA-N
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Description

1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex organic compound

Properties

IUPAC Name

1-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]-2,3,4,5-tetrahydro-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-27(23,24)21-14-6-9-17-15-18(11-12-20(17)21)28(25,26)22-13-5-4-8-16-7-2-3-10-19(16)22/h2-3,7,10-12,15H,4-6,8-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLIEUGCWULSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves multiple steps, starting from simpler precursors. The general synthetic route involves the cyclization of a suitable precursor to form the tetrahydroquinoline ring, followed by sulfonation and subsequent attachment of the benzazepine moiety. Key reagents include methylsulfonyl chloride and other sulfur-containing reagents. The reactions often require catalysts such as Lewis acids and conditions like controlled temperature and pH.

Industrial Production Methods

For industrial production, large-scale synthesis must optimize reaction conditions to improve yield and purity. This often involves flow chemistry techniques and the use of high-throughput screening methods to determine optimal conditions. Pilot plants often run smaller-scale reactions before full-scale production to ensure consistency and quality control.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical reactions:

  • Oxidation: : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Reactions with nucleophiles or electrophiles, depending on the reactive centers.

Common Reagents and Conditions

Reactions typically use solvents like dichloromethane or ethanol and conditions like reflux or ice-bath cooling, depending on the desired transformation. Catalysts may include palladium on carbon for hydrogenation or other specific organocatalysts.

Major Products

Oxidation typically yields sulfone derivatives, while reduction can lead to sulfoxide or thioether compounds. Substitution reactions produce various derivatives depending on the reagents used.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as an intermediate for synthesizing other complex molecules. In biological research, its structural analogs are studied for their activity against specific enzymes or receptors.

Medicine

Industry

Industrially, it may be used in the development of new materials with specific properties, such as advanced polymers or coatings, due to its sulfonyl functional groups.

Mechanism of Action

Mechanism

The compound exerts its effects primarily through interactions with protein targets in biological systems. This involves binding to active sites on enzymes, altering their activity. The sulfonyl groups contribute significantly to its binding affinity due to their electron-withdrawing properties.

Molecular Targets and Pathways

Targets include various kinases and receptors involved in cell signaling pathways. By modulating these pathways, the compound can influence cell proliferation, apoptosis, and other critical biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine

  • 1-{[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine

Uniqueness

Compared to similar compounds, 1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific methylsulfonyl group, which significantly impacts its reactivity and biological activity. This distinguishes it in terms of potency and specificity in therapeutic applications.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 2
1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine

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